3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a bromine atom attached to a tetrahydrothieno[3,2-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the bromination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-c]pyridine derivatives .
Scientific Research Applications
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antitumor and antimicrobial compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of thieno[3,2-c]pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, some derivatives of thieno[3,2-c]pyridine have been shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin, thereby disrupting microtubule dynamics and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
- 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Uniqueness
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c8-6-4-10-7-1-2-9-3-5(6)7/h4,9H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBORXZYXDFANMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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